

Application Notes and Protocols for In Vivo Studies of L-Leucine Supplementation

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Compound of Interest

Compound Name: L-Leucine

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Introduction:

L-leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of muscle protein synthesis. It functions not only as a substrate for protein synthesis but also as a potent signaling molecule, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[1][2] These characteristics make **L-leucine** a subject of intense research for its potential therapeutic applications in conditions associated with muscle wasting, such as sarcopenia, cachexia, and inactivity.[3][4] This document provides detailed application notes and protocols for designing and conducting in vivo studies to investigate the physiological and pharmacological effects of **L-leucine** supplementation.

Section 1: Quantitative Data on L-Leucine Supplementation

The following tables summarize quantitative data from various in vivo studies on **L-leucine** supplementation. This information can serve as a valuable reference for dose selection and expected outcomes in preclinical study design.

Table 1: Effects of **L-Leucine** Supplementation on Muscle Protein Synthesis

Animal Model	Administration Route	Dosage	Duration	Key Findings	Reference(s)
Old Rats	Leucine-supplemented meal	Not specified	Acute	Increased muscle protein synthesis from $0.053 \pm 0.009\%/h$ to $0.083 \pm 0.008\%/h$.	[2]
Male Rats	Diet	3%, 4.5%, or 6% of total protein as leucine	4 weeks	Dose-dependent increase in muscle protein synthesis rates.	[2]
Elderly Men	Leucine-supplemented diet	Not specified	5 hours	Myofibrillar muscle protein fractional synthesis rate (FSR) increased to $0.083 \pm 0.008\%/h$ compared to $0.053 \pm 0.009\%/h$ in the control group.	[2]
Rats	Oral Gavage	0.135 - 1.35 g/kg body weight	Acute (within 30 mins)	Significantly increased muscle	[5]

				protein synthesis.
Older Adults	Oral Supplementat ion	4 g per meal (3 meals/day)	2 weeks	Increased postprandial phosphorylati on of mTOR and p70S6K1. [6]
Free-living Older Men	Oral Supplementat ion	5 g per meal (3 meals/day)	3 days	Enhanced integrated myofibrillar protein synthesis in both rested and resistance-exercised legs. [7]

Table 2: Effects of **L-Leucine** Supplementation on Signaling Pathways

Animal Model	Dosage	Duration	Key Findings	Reference(s)
Male Sprague-Dawley Rats	2.25 g/kg body weight/day	10 days	Increased phosphorylation of mTOR, p70S6K, and 4E-BP1 in skeletal muscle.	[8]
Older Adults	4 g per meal (3 meals/day)	2 weeks	Increased post-absorptive 4E-BP1 phosphorylation and postprandial mTOR and p70S6K1 phosphorylation.	[6]

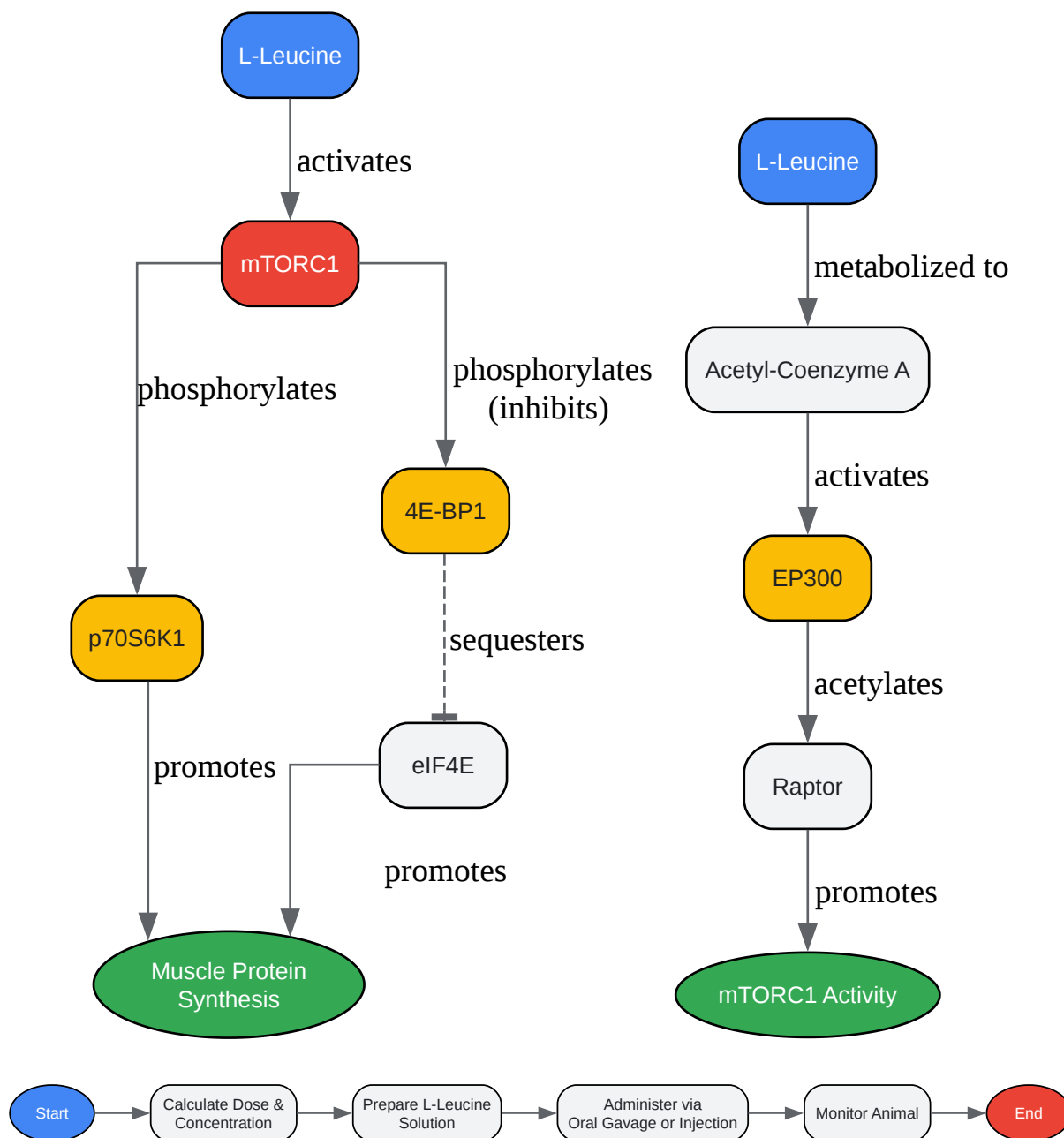
Table 3: Safety and Tolerability of **L-Leucine** Supplementation

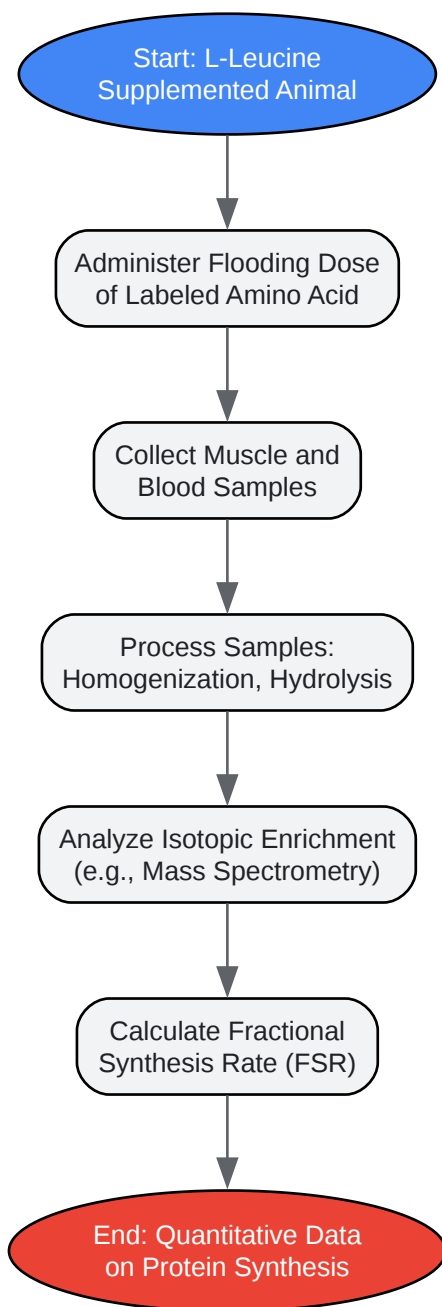
Species	Dosage	Duration	Key Findings	Reference(s)
Healthy Elderly Men	>550 mg/kg/day	Acute	Blood ammonia concentrations observed above normal values.	[9]
Healthy Young Men	500 mg/kg/day	Not specified	Determined as the tolerable upper intake level.	[9]
Rats	1,250, 2,500, and 5,000 mg/kg/day	90 days	No observed adverse effect level (NOAEL) was determined to be 5,000 mg/kg/day.	[10]

Section 2: L-Leucine Signaling Pathways

L-leucine primarily stimulates muscle protein synthesis through the activation of the mTORC1 signaling pathway. A comprehensive understanding of this pathway is crucial for designing experiments and interpreting results.

Diagram: L-Leucine mTORC1 Signaling Pathway





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